(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol
Overview
Description
(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol: is a chemical compound that features a benzothiophene ring attached to a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Introduction of the Trifluoroethanol Moiety: The trifluoroethanol group is introduced via nucleophilic substitution reactions. This step often involves the use of trifluoroacetaldehyde and a suitable reducing agent to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol moiety to other functional groups such as trifluoromethyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Introduction of various substituents on the benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is explored for its potential applications in materials science. Its unique properties can contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-amine: Similar structure with an amine group instead of an alcohol.
(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-thiol: Similar structure with a thiol group instead of an alcohol.
Uniqueness
The uniqueness of (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol lies in its trifluoroethanol moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Molecular Formula
- Molecular Formula : C11H8F3OS
Physical Properties
- Molecular Weight : 263.24 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Pharmacological Effects
Research indicates that (1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-ol exhibits several significant biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins.
-
Antimicrobial Properties :
- The compound has displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may offer neuroprotective benefits. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels within cells, contributing to its neuroprotective effects by enhancing antioxidant defenses.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell types.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 12 |
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Microbial Drug Resistance, researchers assessed the efficacy of this compound against common pathogens.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
IUPAC Name |
(1S)-1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,14H/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSUEKROXOKQO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.